molecular formula C7H6ClF3N2 B109249 [4-Chloro-3-(trifluoromethyl)phenyl]hydrazine CAS No. 91626-53-8

[4-Chloro-3-(trifluoromethyl)phenyl]hydrazine

Cat. No.: B109249
CAS No.: 91626-53-8
M. Wt: 210.58 g/mol
InChI Key: FAZMLWKEIQLIJM-UHFFFAOYSA-N
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Description

[4-Chloro-3-(trifluoromethyl)phenyl]hydrazine is an organic compound characterized by the presence of a chloro group and a trifluoromethyl group attached to a phenyl ring, along with a hydrazine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-Chloro-3-(trifluoromethyl)phenyl]hydrazine typically involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with hydrazine hydrate. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazine derivative, followed by purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as distillation and high-performance liquid chromatography (HPLC), to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[4-Chloro-3-(trifluoromethyl)phenyl]hydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azides or nitroso derivatives.

    Reduction: Reduction reactions can convert the hydrazine group into an amine group.

    Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

The major products formed from these reactions include azides, amines, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

[4-Chloro-3-(trifluoromethyl)phenyl]hydrazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-(trifluoromethyl)aniline
  • 4-(Trifluoromethyl)phenylhydrazine
  • 4-Chloro-3-(trifluoromethyl)phenyl isocyanate

Uniqueness

Compared to similar compounds, [4-Chloro-3-(trifluoromethyl)phenyl]hydrazine is unique due to the presence of both a chloro and a trifluoromethyl group on the phenyl ring, along with the hydrazine functional group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[4-chloro-3-(trifluoromethyl)phenyl]hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF3N2/c8-6-2-1-4(13-12)3-5(6)7(9,10)11/h1-3,13H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAZMLWKEIQLIJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NN)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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